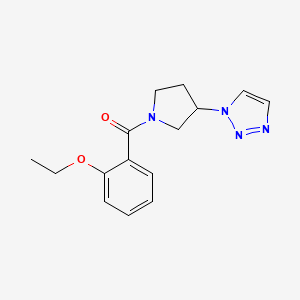
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H18N4O, and it features a triazole ring, a pyrrolidine moiety, and an ethoxy-substituted phenyl group. The synthesis typically involves multi-step reactions under mild conditions, often utilizing copper(I) catalysis to facilitate the formation of the triazole linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrolidine structures. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a series of triazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.4 | Histone deacetylase inhibition |
| Compound B | HeLa (Cervical) | 1.8 | Apoptosis induction |
| Compound C | A549 (Lung) | 3.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potential as an antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Triazole Ring Coordination : The triazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Interaction : The ethoxyphenyl group may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the viability of this compound for therapeutic applications. Initial evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects.
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)15(20)18-9-7-12(11-18)19-10-8-16-17-19/h3-6,8,10,12H,2,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMJXXAVKFXLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













